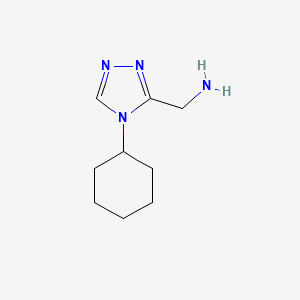
4-Cyclohexyl-4H-1,2,4-triazole-3-methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyclohexyl-4H-1,2,4-triazole-3-methanamine is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound features a cyclohexyl group attached to the triazole ring, which imparts unique chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclohexyl-4H-1,2,4-triazole-3-methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexylamine with hydrazine derivatives, followed by cyclization with formic acid or other suitable reagents. The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as crystallization or chromatography are employed to obtain the final product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Cyclohexyl-4H-1,2,4-triazole-3-methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the triazole ring into other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where the cyclohexyl or triazole groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
4-Cyclohexyl-4H-1,2,4-triazole-3-methanamine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4-Cyclohexyl-4H-1,2,4-triazole-3-methanamine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes involved in microbial growth, contributing to its antimicrobial properties.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Propyl-4H-1,2,4-triazole-3-methanamine
- 4-(2-Methoxyethyl)-4H-1,2,4-triazole-3-methanamine
- 4-Isopropyl-4H-1,2,4-triazole-3-methanamine
Uniqueness
4-Cyclohexyl-4H-1,2,4-triazole-3-methanamine is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Propiedades
Número CAS |
936940-39-5 |
|---|---|
Fórmula molecular |
C9H16N4 |
Peso molecular |
180.25 g/mol |
Nombre IUPAC |
(4-cyclohexyl-1,2,4-triazol-3-yl)methanamine |
InChI |
InChI=1S/C9H16N4/c10-6-9-12-11-7-13(9)8-4-2-1-3-5-8/h7-8H,1-6,10H2 |
Clave InChI |
KGYVXCXJTQNMPV-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)N2C=NN=C2CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


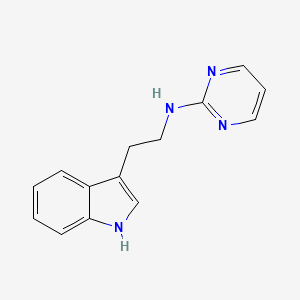

![Tert-butyl 4-((2-(2-acetamidopyrimidin-5-yl)-7-methyl-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)piperazine-1-carboxylate](/img/structure/B14129300.png)
![[(1S,2R,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] 2-chloroacetate](/img/structure/B14129303.png)


![2-(5-Bromopentyl)benzo[d]oxazole](/img/structure/B14129325.png)
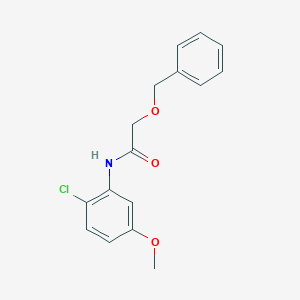
![2-({3,5-Dimethyl-4-[(~2~H_3_)methyloxy]pyridin-2-yl}methanesulfinyl)-6-methoxy-1H-benzimidazole](/img/structure/B14129337.png)

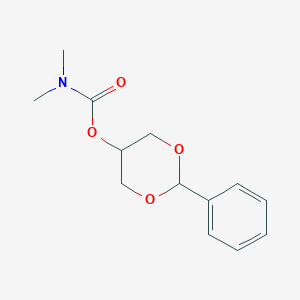
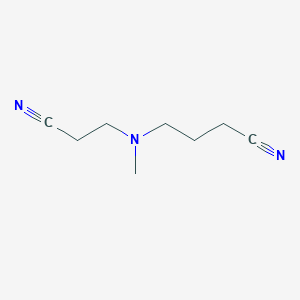
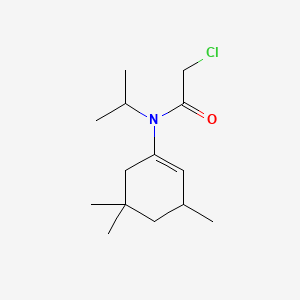
![B-[2-(1,3-Dioxolan-2-ylmethoxy)phenyl]boronic acid](/img/structure/B14129379.png)
